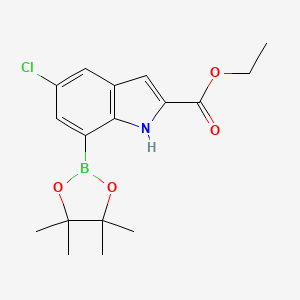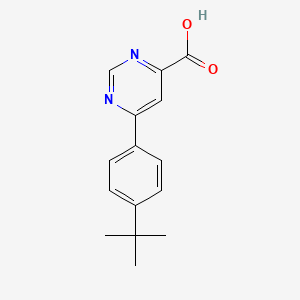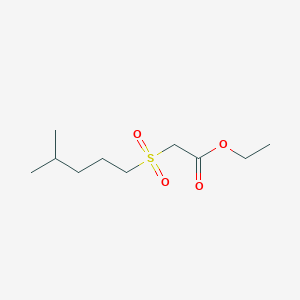![molecular formula C19H22BrN3O2 B12637194 2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12637194.png)
2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with an amino-bromophenyl group and a benzyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 2-amino-6-bromobenzene with benzyl chloride in the presence of a base to form the benzylpiperazine intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the piperazine ring.
2-Bromophenylacetic acid: Similar structure but without the benzylpiperazine moiety.
Benzylpiperazine derivatives: Compounds with similar piperazine rings but different substituents.
Uniqueness
2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid is unique due to its combination of a piperazine ring, an amino-bromophenyl group, and a benzyl group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C19H22BrN3O2 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
2-[1-(2-amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C19H22BrN3O2/c20-16-7-4-8-17(21)19(16)23-10-9-22(13-15(23)11-18(24)25)12-14-5-2-1-3-6-14/h1-8,15H,9-13,21H2,(H,24,25) |
InChI Key |
FIWGWQYYNSDHRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CC(=O)O)C3=C(C=CC=C3Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-](/img/structure/B12637146.png)
![(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12637147.png)






![tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate](/img/structure/B12637198.png)
